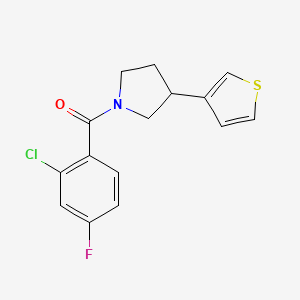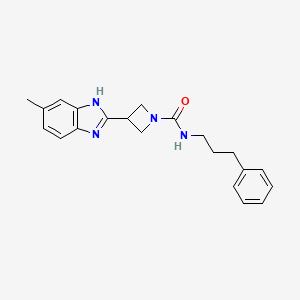
3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a benzodiazole ring, a phenylpropyl group, and an azetidine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Ring: Starting from an appropriate precursor, the benzodiazole ring can be synthesized through cyclization reactions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization of suitable precursors.
Coupling Reactions: The benzodiazole and azetidine moieties can be coupled using amide bond formation reactions, often involving reagents like carbodiimides.
Final Functionalization: The phenylpropyl group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenylpropyl moiety.
Reduction: Reduction reactions may target the azetidine ring or the benzodiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or phenylpropyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzodiazole ring may play a role in binding to specific sites, while the azetidine carboxamide moiety may influence the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide: Lacks the methyl group on the benzodiazole ring.
3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(2-phenylethyl)azetidine-1-carboxamide: Has a shorter alkyl chain on the phenyl group.
Uniqueness
The presence of the methyl group on the benzodiazole ring and the specific length of the phenylpropyl chain may confer unique properties to 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, such as enhanced binding affinity or selectivity for certain biological targets.
Propiedades
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-9-10-18-19(12-15)24-20(23-18)17-13-25(14-17)21(26)22-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLLBOCOWTFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
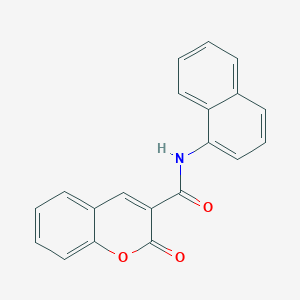
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2601450.png)
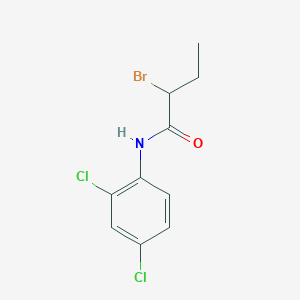
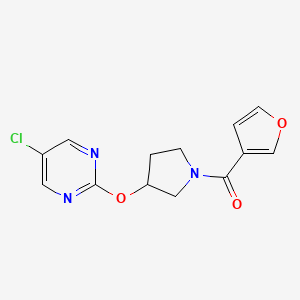
![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)
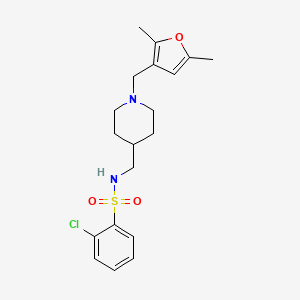
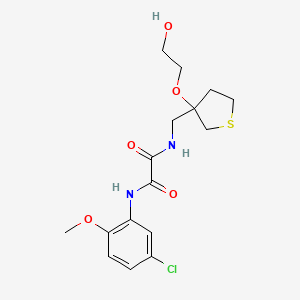
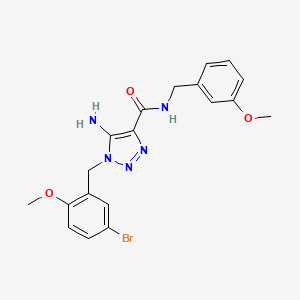
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)
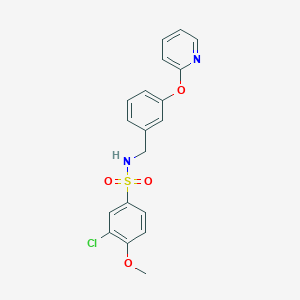
![(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide](/img/structure/B2601465.png)


